molecular formula C19H21N5O2S B3014380 1-benzyl-3-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1448035-95-7

1-benzyl-3-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No.: B3014380
CAS No.: 1448035-95-7
M. Wt: 383.47
InChI Key: LOQIPHPJKRJYEC-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Molecular Structures The chemical compound has been utilized in the synthesis of heterocyclic compounds, particularly triazoles, which are known for their diverse applications. A study by Ahmed et al. (2016) demonstrated the one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, emphasizing the importance of such compounds in crystal packing and their stabilization by weak intermolecular hydrogen bonding interactions. Density Functional Theory (DFT) calculations further provided insights into the structural properties and stability of these compounds (Ahmed et al., 2016).

Biological Applications While the direct biological applications of the specific compound were not highlighted, related structures and derivatives play significant roles in biological assays. For instance, compounds synthesized through similar pathways have been evaluated for their brine shrimp cytotoxicity, antimicrobial, and antidiabetic activities. The research indicates a broader interest in the chemical framework of triazoles and ureas for potential pharmaceutical applications.

Chemical Transformations and Reactions The versatility of similar compounds in chemical synthesis is evident from their involvement in various chemical transformations. Studies have shown the efficacy of related compounds in the Lossen rearrangement and their role in facilitating the synthesis of ureas from carboxylic acids, showcasing a method that achieves good yields without racemization under mild conditions (Thalluri et al., 2014).

Properties

IUPAC Name

1-benzyl-3-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-18(21-13-14-5-2-1-3-6-14)20-10-11-23-19(26)24(15-8-9-15)17(22-23)16-7-4-12-27-16/h1-7,12,15H,8-11,13H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQIPHPJKRJYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)NCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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